alpha-D-Gulofuranose

Description

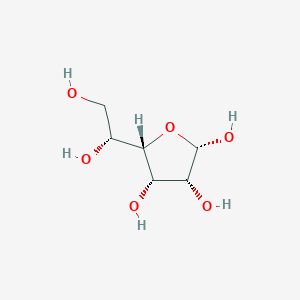

α-D-Gulofuranose is a monosaccharide derivative with a five-membered furanose ring structure. This compound is a stereoisomer of other hexofuranoses, such as α-D-glucofuranose and α-D-allofuranose, differing in the configuration of hydroxyl groups.

α-D-Gulofuranose derivatives are critical intermediates in organic synthesis, particularly for developing anti-neoplastic (anticancer) and anti-viral agents, as well as carbohydrate-based surfactants . The isopropylidene groups enhance stability and modulate reactivity, making the compound suitable for selective functionalization in pharmaceutical applications.

Properties

CAS No. |

36574-19-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1 |

InChI Key |

AVVWPBAENSWJCB-RDQKPOQOSA-N |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Gulofuranose can be synthesized through several methods. One common approach involves the polymerization of sugar-based monomers. For instance, glyco-copolymers containing alpha-D-glucofuranose and alpha-D-mannofuranose groups can be synthesized by free-radical polymerization in the presence of benzoyl peroxide as an initiator . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the successful formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Gulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions to form corresponding acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to produce reduced sugar derivatives.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace hydroxyl groups in the sugar molecule.

Major Products: The major products formed from these reactions include various sugar derivatives, such as sugar alcohols, acids, and substituted sugars. These derivatives have diverse applications in pharmaceuticals, food industry, and chemical research.

Scientific Research Applications

Medicinal Chemistry

1.1 Glycosidase Inhibition

One of the significant applications of alpha-D-gulofuranose derivatives is in the inhibition of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The inhibition of these enzymes can be beneficial in treating diseases such as diabetes and certain cancers. Research has demonstrated that borylated derivatives of D-galactose, which are structurally similar to this compound, exhibit potent inhibitory effects on various glycosidases, indicating that modifications to the gulofuranose structure could yield similar or enhanced biological activities .

1.2 Boron Neutron Capture Therapy (BNCT)

this compound derivatives have also been explored for their potential use in BNCT, a targeted cancer therapy. The incorporation of boron into sugar molecules allows for selective uptake by tumor cells, followed by irradiation with thermal neutrons to induce cytotoxic effects specifically in cancerous tissues. This strategy takes advantage of the preferential uptake of certain sugars by cancer cells, making this compound a candidate for further investigation in this context .

Organic Synthesis

2.1 Chiral Auxiliary

this compound has been utilized as a chiral auxiliary in organic synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in the diastereoselective synthesis of various compounds. For instance, 1,2:5,6-di-O-isopropylidene-alpha-D-gulofuranose has been employed effectively in the methylation of ester enolates, demonstrating its utility in producing complex molecules with defined stereochemistry .

Computational Studies

Recent studies have leveraged computational chemistry to investigate the structural properties and biological activities of this compound and its derivatives. Molecular docking studies have shown promising interactions with target proteins involved in bacterial and viral infections, including COVID-19 pathogens. This computational approach aids in understanding the structure-activity relationships and can guide experimental efforts in drug discovery .

Summary Table of Applications

Case Studies

Case Study 1: Borylated D-Galactose Derivatives

A study focused on synthesizing borylated derivatives of D-galactose revealed their ability to inhibit glycosidases effectively. These compounds were tested against a panel of enzymes, demonstrating varying degrees of inhibition that could be correlated with structural modifications inspired by this compound .

Case Study 2: Chiral Synthesis Using this compound

Research involving the use of 1,2:5,6-di-O-isopropylidene-alpha-D-gulofuranose as a chiral auxiliary showed successful diastereoselective methylation reactions leading to high yields of desired products. This application underscores the compound's utility in synthetic organic chemistry .

Mechanism of Action

Alpha-D-Gulofuranose can be compared with other similar compounds such as alpha-D-glucofuranose and alpha-D-mannofuranose . While all these compounds belong to the furanose class of sugars, they differ in the spatial arrangement of their hydroxyl groups. This difference in structure leads to variations in their chemical reactivity and biological functions.

Comparison with Similar Compounds

(i) Ring Size and Stability

- α-D-Gulofuranose and α-D-Xylofuranose both have a 5-membered furanose ring, but the latter is a pentose (5 carbons) compared to gulofuranose’s hexose (6 carbons) .

- α-D-Glucopyranose adopts a 6-membered pyranose ring, which is thermodynamically more stable than furanose forms due to reduced ring strain .

(ii) Substituents and Reactivity

- α-D-Gulofuranose derivatives with 1,2:5,6-di-O-isopropylidene groups exhibit enhanced lipophilicity, facilitating membrane penetration in drug delivery .

- α-D-Xylofuranose derivatives in feature substituents like dodecyloxypropyl and morpholinoethylamine, which confer anticancer activity via membrane disruption or kinase inhibition .

- α-D-Glucofuranose derivatives with trichloroethylidene groups (e.g., chloralose) act as sedatives or enzyme inhibitors due to halogen-induced steric effects .

Thermodynamic and Physical Properties

- Boiling Points: α-D-Xylofuranose derivatives (e.g., 1,2:3,5-bis-O-isopropylidene) have a calculated boiling point of 376.20 K at 0.30 kPa .

- Heat Capacity: Pyranose analogs like 4-O-β-D-galactopyranosyl-α-D-glucopyranose exhibit higher solid-phase heat capacity (439.57 J/mol·K at 297.42 K) due to their rigid 6-membered ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.